3,5-Dimethyl-4-methoxybenzyl cyanide
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Overview
Description
3,5-Dimethyl-4-methoxybenzyl cyanide: is an organic compound with the molecular formula C10H11NO . It is characterized by a benzene ring substituted with two methyl groups, a methoxy group, and a cyanide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxybenzyl cyanide typically involves the reaction of 3,5-dimethyl-4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-methoxybenzyl cyanide undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium cyanide (NaCN), halides, amines
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
3,5-Dimethyl-4-methoxybenzyl cyanide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-methoxybenzyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
- 3,5-Dimethyl-4-methoxybenzonitrile
- 3,5-Dimethyl-4-methoxyphenylboronic acid
- 3-Methoxyphenylacetonitrile
Comparison: 3,5-Dimethyl-4-methoxybenzyl cyanide is unique due to the presence of both methoxy and cyanide groups on the benzene ring, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
CAS No. |
477808-36-9 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8-6-10(4-5-12)7-9(2)11(8)13-3/h6-7H,4H2,1-3H3 |
InChI Key |
PXCJWMOHBMPEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC#N |
Origin of Product |
United States |
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